molecular formula C20H21NO5 B076703 Disperse Red 91 CAS No. 12236-10-1

Disperse Red 91

Cat. No.: B076703
CAS No.: 12236-10-1
M. Wt: 355.4 g/mol
InChI Key: RQLMZSLFKGNXTO-UHFFFAOYSA-N
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Description

Disperse Red 91 is a complex organic compound with the molecular formula C20H21NO5. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Red 91 typically involves multiple steps. One common method starts with the nitration of anthracene to form 9,10-dinitroanthracene, followed by reduction to 9,10-diaminoanthracene. Subsequent reactions involve hydroxylation and etherification to introduce the hydroxy and hydroxyhexyl groups, respectively .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of high-pressure reactors and specific catalysts can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Disperse Red 91 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Like sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Including alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amino derivatives .

Scientific Research Applications

Disperse Red 91 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Disperse Red 91 involves its interaction with cellular components. It can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. The compound also interacts with various enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Disperse Red 91 lies in its specific functional groups, which confer unique chemical properties and biological activities. The presence of the hydroxyhexyl group enhances its solubility and reactivity, making it more versatile in various applications .

Properties

IUPAC Name

1-amino-4-hydroxy-2-(6-hydroxyhexoxy)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c21-18-15(26-10-6-2-1-5-9-22)11-14(23)16-17(18)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,22-23H,1-2,5-6,9-10,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLMZSLFKGNXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067823
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-
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Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34231-26-0, 12236-10-1
Record name Disperse Red 91
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-((6-hydroxyhexyl)oxy)-
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Record name 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]anthraquinone
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